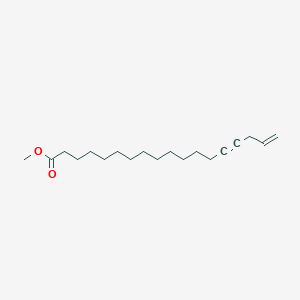

methyl octadec-17-en-14-ynoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18202-19-2 |

|---|---|

Molekularformel |

C19H32O2 |

Molekulargewicht |

292.5 g/mol |

IUPAC-Name |

methyl octadec-17-en-14-ynoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4,7-18H2,2H3 |

InChI-Schlüssel |

BKYDXRQCRZDCOR-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCCCCCCCCCCC#CCC=C |

Kanonische SMILES |

COC(=O)CCCCCCCCCCCCC#CCC=C |

Synonyme |

17-Octadecen-14-ynoic acid methyl ester |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Derivatization of Methyl Octadec 17 En 14 Ynoate

Chemical Modifications and Derivatization for Enhanced Functionality and Research Probes

The unique structure of methyl octadec-17-en-14-ynoate, featuring a terminal double bond, an internal triple bond, and a methyl ester group, offers multiple sites for chemical modification. These modifications can be employed to generate a diverse range of derivatives, which are valuable for creating research probes or altering the compound's physicochemical properties for various scientific applications.

The presence of both an alkene and an alkyne functionality allows for controlled reduction and halogenation reactions, yielding derivatives with altered degrees of saturation and functionality.

Selective Hydrogenation: The controlled hydrogenation of the enyne system in this compound can selectively target either the alkyne or both unsaturated systems. Supported palladium catalysts are frequently used for the partial hydrogenation of acetylenic compounds. ethz.ch By carefully selecting catalysts and reaction conditions, it is possible to achieve specific outcomes. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used to reduce an alkyne to a cis-(Z)-alkene without affecting the existing double bond. Alternatively, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with sufficient hydrogen pressure would lead to the complete saturation of both the triple and double bonds, converting the molecule into a saturated fatty acid ester. Electrochemical hydrogenation has also emerged as a method for the selective reduction of alkynes to Z-alkenes under mild conditions.

| Starting Material | Reagent/Catalyst | Expected Major Product | Product Name |

| This compound | H₂, Lindlar's Catalyst | Methyl (14Z)-octadec-14,17-dienoate | |

| This compound | H₂ (excess), Pd/C or PtO₂ | Methyl octadecanoate |

Halogenation Studies: The double and triple bonds are susceptible to electrophilic addition by halogens such as bromine (Br₂) and chlorine (Cl₂). Alkynes react with halogens in a manner similar to alkenes, typically proceeding through a bridged halonium ion intermediate to produce a trans-dihaloalkene after the addition of one equivalent of the halogen. masterorganicchemistry.comchemistrysteps.com The addition of a second equivalent results in a tetrahaloalkane. masterorganicchemistry.com The alkene will undergo addition to form a dihaloalkane. Controlling the stoichiometry of the halogen allows for the potential to selectively halogenate one site over the other, although mixtures of products can occur. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄).

| Starting Material | Reagent | Potential Product(s) | Product Name(s) |

| This compound | Br₂ (1 equivalent) | Methyl (14E)-14,15-dibromooctadec-17-enoate and/or Methyl 17,18-dibromooctadec-14-ynoate | |

| This compound | Br₂ (excess) | Methyl 14,14,15,15-tetrabromo-17,18-dibromooctadecanoate |

The alkene functionality is a prime target for oxidation reactions to form epoxides and diols, which are valuable synthetic intermediates.

Formation of Epoxides: Epoxidation involves the transfer of a single oxygen atom to a double bond, forming a three-membered ring called an epoxide or oxirane. libretexts.orgvisualizeorgchem.com This reaction is typically achieved using peroxyacids, with meta-chloroperoxybenzoic acid (mCPBA) being a common and effective reagent. visualizeorgchem.com In this compound, the terminal double bond is more electron-rich and thus more susceptible to epoxidation than the electron-deficient triple bond. This selectivity allows for the formation of methyl 17,18-epoxyoctadec-14-ynoate while leaving the alkyne moiety intact.

Formation of Hydroxy-Derivatives: The epoxide ring is reactive and can be opened by nucleophiles. wikipedia.org Acid- or base-catalyzed hydrolysis of the epoxide derivative of this compound would result in the formation of a vicinal diol, yielding methyl 17,18-dihydroxyoctadec-14-ynoate. visualizeorgchem.com Direct dihydroxylation of the alkene can also be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions. Furthermore, the alkyne can undergo hydration, typically catalyzed by mercury salts in aqueous acid, which would lead to the formation of a ketone via an enol intermediate.

| Starting Material | Reagent(s) | Expected Major Product | Product Name |

| This compound | mCPBA | Methyl 17,18-epoxyoctadec-14-ynoate | |

| Methyl 17,18-epoxyoctadec-14-ynoate | H₃O⁺ or OH⁻/H₂O | Methyl 17,18-dihydroxyoctadec-14-ynoate | |

| This compound | 1. OsO₄, 2. NaHSO₃/H₂O | Methyl 17,18-dihydroxyoctadec-14-ynoate | |

| This compound | H₂SO₄, HgSO₄, H₂O | Methyl 15-oxooctadec-17-enoate |

The ester functional group provides a straightforward handle for derivatization through transesterification.

Transesterification Reactions: Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. wikipedia.org This equilibrium-driven reaction is often catalyzed by the addition of a strong acid or base. wikipedia.orgmasterorganicchemistry.com For this compound, the methyl group can be readily exchanged by reacting the compound with a different alcohol (e.g., ethanol (B145695), propanol, or more complex alcohols) in the presence of a catalyst. For example, reacting the methyl ester with excess ethanol and a catalytic amount of sodium hydroxide (B78521) or sulfuric acid will produce ethyl octadec-17-en-14-ynoate and methanol (B129727). psu.edu This reaction is highly versatile for introducing different tags or altering the lipophilicity of the molecule.

| Starting Material | Reagent(s) | Expected Product | Byproduct |

| This compound | Ethanol (excess), H⁺ or OH⁻ catalyst | Ethyl octadec-17-en-14-ynoate | Methanol |

| This compound | n-Propanol (excess), H⁺ or OH⁻ catalyst | Propyl octadec-17-en-14-ynoate | Methanol |

| This compound | Isopropanol (excess), H⁺ or OH⁻ catalyst | Isopropyl octadec-17-en-14-ynoate | Methanol |

Biosynthesis and Biocatalytic Transformations of Methyl Octadec 17 En 14 Ynoate Analogs

Elucidation of Proposed Biosynthetic Pathways for Unsaturated Fatty Acids and Esters

The biosynthesis of a molecule like methyl octadec-17-en-14-ynoate is presumed to originate from common fatty acid precursors, undergoing a series of desaturation and chain elongation steps. The presence of both a double bond (ene) and a triple bond (yne) suggests a pathway involving specialized enzymatic machinery capable of introducing these specific functionalities.

The formation of unsaturated fatty acids is primarily catalyzed by a class of enzymes known as fatty acid desaturases (FADs). nih.govvu.nl These enzymes are responsible for introducing double bonds at specific positions within the fatty acyl chain. nih.govpnas.org In plants, the initial steps of fatty acid synthesis occur in the plastids, producing saturated fatty acids like palmitate (16:0) and stearate (B1226849) (18:0). aocs.org A soluble stearoyl-acyl carrier protein (ACP) Δ9-desaturase then typically converts stearoyl-ACP to oleoyl-ACP (18:1Δ9), a crucial precursor for many other unsaturated fatty acids. aocs.org

Further desaturation events, often occurring in the endoplasmic reticulum, are catalyzed by membrane-bound desaturases. aocs.org For instance, a Δ12-desaturase can convert oleic acid to linoleic acid (18:2Δ9,12). vu.nl The formation of a triple bond, or acetylenic group, is a less common but well-documented modification in certain plant families, such as the Asteraceae and Apiaceae. nih.govmdpi.com This transformation is catalyzed by specialized enzymes, sometimes referred to as acetylenases, which are often modified desaturases. mdpi.com The biosynthesis of polyacetylenes is understood to begin with precursors like linoleic acid, which undergo further desaturation to form acetylenic bonds. nih.govmdpi.com

The C18 backbone of this compound suggests that it is derived from stearic acid. The position of the double bond at C-17 and the triple bond at C-14 points towards a series of modifications at the methyl end of the fatty acid. This would likely involve a specialized set of desaturases and acetylenases.

The elongation of fatty acid chains is carried out by enzyme complexes known as elongases, which are located in the endoplasmic reticulum. unl.edu These enzymes sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl chain. unl.edu While the target molecule has an 18-carbon chain, the synthesis of very-long-chain fatty acids (VLCFAs) through this mechanism is a common process in plants. unl.edu

The final step in the formation of this compound would be the esterification of the carboxylic acid with methanol (B129727). This can occur through the action of specific methyltransferases or as a result of extraction and purification methods. Fatty acid methyl esters (FAMEs) can be produced microbially through the action of fatty acid O-methyltransferases. nih.gov

Table 1: Key Enzyme Classes in the Proposed Biosynthesis of Unsaturated Fatty Acid Esters

| Enzyme Class | Function | Precursor(s) | Product(s) | Cellular Location |

| Acetyl-CoA Carboxylase | Carboxylation of acetyl-CoA to malonyl-CoA | Acetyl-CoA | Malonyl-CoA | Plastid/Cytosol aocs.orgwikipedia.org |

| Fatty Acid Synthase (FAS) | De novo synthesis of saturated fatty acids | Acetyl-CoA, Malonyl-ACP | Palmitoyl-ACP, Stearoyl-ACP | Plastid aocs.orgunl.edu |

| Fatty Acid Desaturases (FADs) | Introduction of double bonds | Saturated/Unsaturated Fatty Acids | Unsaturated Fatty Acids | Plastid, Endoplasmic Reticulum nih.govpnas.org |

| Acetylenases | Introduction of triple bonds | Unsaturated Fatty Acids | Acetylenic Fatty Acids | Endoplasmic Reticulum mdpi.com |

| Elongases | Chain elongation of fatty acids | Fatty Acyl-CoAs, Malonyl-CoA | Longer-chain Fatty Acids | Endoplasmic Reticulum unl.edu |

| Acyl-CoA Synthetases | Activation of free fatty acids | Free Fatty Acids, CoA | Acyl-CoAs | Various nih.gov |

| Fatty Acid O-Methyltransferase | Esterification with a methyl group | Fatty Acids, S-adenosylmethionine | Fatty Acid Methyl Esters | Cytosol nih.gov |

To definitively elucidate the biosynthetic pathway of a specific compound like this compound, metabolic labeling studies using isotopically labeled precursors would be essential. Such studies have been instrumental in deciphering the biosynthesis of polyacetylenes in plants. nih.gov

For example, feeding experiments with 14C- and 3H-labeled precursors have shown that C18 fatty acids like linoleic acid are the primary precursors for many polyacetylenes in the Asteraceae family. mdpi.comresearchgate.net Crepenynic acid (octadec-9-en-12-ynoic acid) is often the first acetylenic compound formed from linoleic acid. mdpi.com Subsequent desaturation steps at the methyl end of the molecule lead to a variety of polyacetylenes. mdpi.com

In a hypothetical study for this compound, one could administer labeled oleic acid, linoleic acid, and other potential precursors to a plant or microbial species suspected of producing this compound. By tracing the incorporation of the label into the final product, the biosynthetic sequence could be determined. The low incorporation of a labeled precursor might suggest it is not a direct precursor or that the metabolic flux through that particular pathway is minimal. nih.gov

Enzymatic and Whole-Cell Biotransformations

Biotransformation, using either isolated enzymes or whole microbial cells, offers a powerful and sustainable alternative to chemical synthesis for producing complex molecules like this compound. tandfonline.com This approach can provide high selectivity and operate under mild reaction conditions.

A wide array of microbial and plant-based enzymes can be harnessed for the biotransformation of fatty acids. d-nb.info Lipases, for instance, are versatile enzymes that can catalyze the esterification of fatty acids to produce esters like the target molecule. nih.govresearchgate.net Lipases from Candida antarctica (CAL-B) are well-known for their efficiency in non-aqueous media for such reactions. nih.gov

The introduction of the enyne functionality could be achieved using a cascade of enzymatic reactions. For example, a Δ12-desaturase could first introduce a double bond into oleic acid to form linoleic acid. Subsequently, a specific acetylenase could convert one of the double bonds into a triple bond. Further modifications by other desaturases could then yield the desired enyne structure. The catalytic plasticity of fatty acid modifying enzymes, where a few amino acid substitutions can alter their function (e.g., from a desaturase to a hydroxylase), highlights the potential for engineering enzymes with novel specificities. nih.gov

Whole-cell biotransformations using engineered microorganisms are an attractive option. nih.gov For instance, Escherichia coli or Saccharomyces cerevisiae could be engineered with the necessary desaturases, acetylenases, and methyltransferases to produce this compound from simple carbon sources. nih.gov Corynebacterium glutamicum has also been shown to be a potential host for the biotransformation of fatty acids. ewha.ac.kr

Table 2: Potential Biotransformation Systems for Analogs of this compound

| Biocatalyst Type | Enzyme(s) | Transformation | Substrate(s) | Product(s) |

| Isolated Enzymes | Lipase (e.g., CAL-B) | Esterification | Fatty acid, Methanol | Fatty acid methyl ester nih.gov |

| Isolated Enzymes | Fatty Acid Desaturase | Desaturation | Saturated/Monounsaturated fatty acid | Polyunsaturated fatty acid nih.govpnas.org |

| Isolated Enzymes | Acetylenase | Acetylenation | Unsaturated fatty acid | Acetylenic fatty acid mdpi.com |

| Whole-Cell (e.g., E. coli) | Co-expressed desaturases, acetylenases, methyltransferases | De novo synthesis and modification | Sugars, Simple carbon sources | Modified fatty acid methyl ester nih.gov |

| Whole-Cell (e.g., Myxococcus xanthus) | Lipoxygenases, Epoxide hydrolases | Oxygenation and rearrangement | Polyunsaturated fatty acids | Hydroxy and epoxy fatty acids d-nb.info |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. This hybrid approach can be particularly useful for synthesizing complex molecules that are difficult to produce through purely biological or chemical routes.

For the synthesis of this compound, a possible chemoenzymatic route could involve the enzymatic synthesis of a key intermediate, followed by chemical modification. For example, a specific unsaturated fatty acid could be produced through microbial fermentation. This fatty acid could then be chemically converted to the enyne structure using established organic chemistry methods. Finally, enzymatic esterification with methanol would yield the final product. This approach allows for the strategic use of enzymes to perform challenging steps, such as stereoselective reactions, while employing chemical methods for more straightforward transformations. Cross-metathesis reactions catalyzed by ruthenium-based catalysts are another powerful chemical tool that can be used to modify unsaturated fatty acid methyl esters derived from renewable sources. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Octadec 17 En 14 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

A comprehensive analysis using multiple NMR techniques is essential for the full structural elucidation of methyl octadec-17-en-14-ynoate.

¹H and ¹³C NMR Spectroscopy: The 1D ¹H and ¹³C NMR spectra provide the initial overview of the chemical environments of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is characterized by distinct signals for the terminal vinyl protons, the protons adjacent to the alkyne and ester functionalities, the ester methyl group, and the long aliphatic chain. Similarly, the ¹³C NMR spectrum shows characteristic chemical shifts for the ester carbonyl, olefinic, and alkynyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary slightly.)

| Carbon No. | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | 174.3 | - | - | - |

| 2 | 34.1 | H-2 | 2.30 | t |

| 3 | 24.9 | H-3 | 1.63 | p |

| 4-11 | 29.0-29.6 | H-4 to H-11 | 1.25-1.35 | m |

| 12 | 28.5 | H-12 | 1.52 | m |

| 13 | 19.2 | H-13 | 2.15 | t |

| 14 | 80.5 | - | - | - |

| 15 | 80.0 | - | - | - |

| 16 | 28.8 | H-16 | 2.28 | dt |

| 17 | 129.0 | H-17 | 5.80 | ddt |

| 18 | 114.5 | H-18 | 4.95 / 5.01 | dd, dd |

| OCH₃ | 51.4 | OCH₃ | 3.67 | s |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent methylene (B1212753) groups in the long aliphatic chain (e.g., H-2 with H-3, H-3 with H-4, etc.), and crucially, the coupling between the olefinic proton H-17 and the allylic protons H-16.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. uib.no It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.67 ppm would correlate with the carbon signal at ~51.4 ppm, confirming the assignment of the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. magritek.com This is critical for piecing together the molecular skeleton, especially around quaternary centers like the alkynyl carbons (C-14 and C-15). Key HMBC correlations would include the protons at C-13 and C-16 correlating to the sp-hybridized carbons C-14 and C-15, and the protons at C-2 correlating to the ester carbonyl carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. acdlabs.comyoutube.comceitec.cz This is the primary technique for determining the stereochemistry of the double bond.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound (C₁₉H₃₂O₂), the expected monoisotopic mass of the molecular ion [M]⁺• would be precisely determined, allowing for the unambiguous confirmation of its molecular formula. This technique is crucial to distinguish it from other isobaric compounds.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). shimadzu.comgcms.czchromatographyonline.com When a sample containing this compound is analyzed by GC-MS, it will elute at a characteristic retention time. The subsequent mass spectrum will display the molecular ion peak (though it may be of low intensity in electron ionization) and a series of fragment ions.

The fragmentation pattern is predictable and provides significant structural information. Key fragmentation pathways for FAMEs include:

McLafferty Rearrangement: A characteristic rearrangement for esters that results in a prominent ion at m/z 74.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxy (B1213986) group ([M-31]⁺) or the propyl group attached to the carbonyl ([M-59]⁺).

Cleavage along the aliphatic chain: Fragmentation at C-C bonds along the hydrocarbon chain, often influenced by the positions of the double and triple bonds, leading to a series of ions separated by 14 amu (CH₂). nih.gov The presence of the alkyne and alkene moieties will direct fragmentation, producing characteristic ions that can help to locate their positions within the carbon chain.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 292 | [C₁₉H₃₂O₂]⁺• | Molecular Ion (M⁺•) |

| 261 | [M - OCH₃]⁺ | Alpha-cleavage at the ester |

| 233 | [M - COOCH₃]⁺ | Cleavage of the ester group |

| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Other key signals would include a sharp, weak band around 2120 cm⁻¹ for the C≡C stretch of the internal alkyne and a band around 3300 cm⁻¹ if a terminal alkyne were present (which is not the case here). The C=C stretch of the terminal alkene would appear around 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the C=O stretch is typically weak in Raman, the C≡C and C=C stretching vibrations give rise to strong signals. nih.gov The C≡C stretch would be clearly visible around 2120 cm⁻¹, and the C=C stretch around 1640 cm⁻¹. Raman spectroscopy is particularly useful for identifying the alkyne functionality due to the strong intensity of this band. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | ~1740 (Strong) | Weak |

| C≡C (Internal Alkyne) | Stretch | ~2120 (Weak) | ~2120 (Strong) |

| C=C (Alkene) | Stretch | ~1640 (Medium) | ~1640 (Strong) |

| C-H (sp²) | Stretch | ~3080 (Medium) | ~3080 (Medium) |

| C-H (sp³) | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Circular Dichroism (CD))

The determination of the absolute stereochemistry of chiral molecules such as this compound is crucial for understanding its biological activity and chemical reactivity. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are powerful techniques for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the spatial arrangement of atoms, or stereochemistry, around the chiral center(s).

For this compound, the presence of a stereocenter, likely at the carbon atom bearing a substituent or at a position influenced by the geometry of the double and triple bonds, would make it a candidate for CD analysis. The enyne functional group (a conjugated system of a double and a triple bond) is a chromophore that absorbs UV-Vis light, and if the molecule is chiral, it will exhibit a CD spectrum.

The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum of this compound with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of its stereocenters can be unequivocally assigned.

Table 1: Hypothetical Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

| 210 | +5.2 |

| 225 | +8.9 |

| 240 | +3.1 |

| 260 | -2.5 |

| 280 | -0.8 |

Note: The data in this table is hypothetical and serves as an illustration of typical CD spectral data.

X-ray Crystallography of Crystalline Derivatives or Analogs

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of all atoms in the molecule.

While obtaining a suitable single crystal of this compound itself might be challenging due to its long, flexible alkyl chain, the preparation of crystalline derivatives is a common strategy. By introducing functional groups that promote crystallization, such as aromatic rings or heavy atoms, the likelihood of obtaining high-quality crystals for X-ray analysis is significantly increased.

The resulting crystal structure would provide a definitive three-dimensional model of the molecule, confirming the connectivity of the atoms and the geometry of the double and triple bonds. Furthermore, for a chiral molecule, X-ray crystallography can determine the absolute configuration without ambiguity, often through the use of anomalous dispersion effects, especially if a heavy atom is present in the structure.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 15.88 |

| c (Å) | 25.41 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4133.2 |

| Z | 4 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Chemistry and Molecular Modeling of Methyl Octadec 17 En 14 Ynoate

Conformational Analysis and Energy Landscapes of the Molecule

The conformational flexibility of methyl octadec-17-en-14-ynoate is a key determinant of its physical and biological properties. The molecule's structure, featuring a long aliphatic chain with a cis-double bond and a triple bond, results in a complex energy landscape with numerous local minima corresponding to different conformers.

Key torsional angles that dictate the molecule's conformation include those around the ester group, the aliphatic chain, and the unsaturated functionalities. The relative energies of these conformers can be calculated using quantum mechanical methods to map out the potential energy surface. For enyne systems, specific long-range couplings can be observed in NMR studies, which are a direct consequence of the planar acetylenic bond's influence on the molecule's geometry. semanticscholar.org

Table 1: Hypothetical Low-Energy Conformers and Their Dihedral Angles (°)

| Conformer | Dihedral Angle 1 (C1-C2-C3-C4) | Dihedral Angle 2 (C13-C14-C15-C16) | Dihedral Angle 3 (C16-C17-C18-O) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | 180 (trans) | 180 (linear) | 120 | 0.00 |

| B | 60 (gauche) | 180 (linear) | 120 | 0.5 |

Note: This table is illustrative and based on the general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments over time. By simulating the motion of atoms and molecules, MD can reveal how the fatty acid ester folds, flexes, and interacts with solvent molecules. nih.gov

In an aqueous environment, the hydrophobic aliphatic tail of the molecule is expected to collapse upon itself to minimize contact with water, a phenomenon driven by the hydrophobic effect. In contrast, in a non-polar solvent like chloroform, the molecule would likely adopt a more extended conformation. MD simulations of polyunsaturated lipids have demonstrated their high degree of conformational flexibility within environments like lipid bilayers. acs.org

Force fields, such as the General Amber Force Field (GAFF), can be parameterized for fatty acid methyl esters to accurately reproduce experimental data like densities and diffusion coefficients. nih.gov Such simulations provide a detailed picture of the liquid-phase molecular ordering.

Table 2: Hypothetical Parameters for Molecular Dynamics Simulation

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF (Generalized Amber Force Field) |

| Solvent | TIP3P Water (for aqueous); Chloroform (for non-polar) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: This table represents a typical setup for an MD simulation of a lipid molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this compound. These methods can predict a range of properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. For a molecule with both double and triple bonds, the HOMO is expected to be localized around these electron-rich pi systems, indicating their susceptibility to electrophilic attack. The LUMO is likely to be centered on the electron-withdrawing ester group, suggesting its role as a site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

Studies on polyunsaturated fatty acids have shown that the partial atomic charges at the double bonds can be significant, influencing the molecule's polarity and hydrophobicity. su.se

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | ~2.0 D |

Note: These values are hypothetical and representative of similar unsaturated fatty acid esters.

Molecular Docking and Binding Affinity Predictions with Relevant Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is invaluable for identifying potential biological targets of this compound and for predicting its binding affinity.

Given its structure as a fatty acid derivative, potential protein targets include enzymes and binding proteins involved in lipid metabolism, such as fatty acid synthase (FASN) nih.gov, fatty acid-binding proteins (FABPs) nih.gov, and cyclooxygenases (COX) researchgate.net. Docking studies of similar fatty acid derivatives have shown that they can fit into the active sites of these proteins, forming key interactions that determine their biological activity. brieflands.com

The binding of this compound to a protein target would likely be governed by hydrophobic interactions between its long aliphatic chain and non-polar residues in the protein's binding pocket, as well as potential hydrogen bonds involving the ester group. The binding affinity can be estimated by a scoring function, which provides a value in kcal/mol.

Table 4: Hypothetical Molecular Docking Results with a Fatty Acid-Binding Protein

| Parameter | Result |

|---|---|

| Protein Target | Fatty Acid-Binding Protein 4 (FABP4) |

| Predicted Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues (Hypothetical) | PHE16, ARG126, TYR128 |

Note: This table is for illustrative purposes. Actual docking results would depend on the specific protein target and docking software used.

Structure Activity Relationship Sar Studies and Biological Mechanisms of Methyl Octadec 17 En 14 Ynoate Analogs at the Cellular and Molecular Level

Studies on Cellular Signaling Pathways and Molecular Targets

Detailed studies on how methyl octadec-17-en-14-ynoate might influence cellular signaling pathways and interact with specific molecular targets are not currently available. Research on other, unrelated compounds has shown modulation of pathways like NF-κB, STAT3, and PI3K/AKT, which are crucial for cell survival and proliferation. frontiersin.org However, no such data has been published for this compound.

Mechanistic Insights into In Vitro Bioactivities

While various plant extracts containing a mixture of fatty acids and other phytochemicals have demonstrated antioxidant, antimicrobial, and anti-inflammatory effects in vitro, the specific contribution of this compound to these activities has not been isolated or studied. ekb.egnih.gov The general bioactivity of complex extracts cannot be attributed to a single component without further detailed investigation. Some fatty acid methyl esters are known to possess anti-inflammatory and anticancer properties, but specific data for this compound is lacking. nih.gov

Impact on Lipid Metabolism and Related Biochemical Processes

The impact of this compound on lipid metabolism and associated biochemical pathways has not been a subject of published research. Studies on diets deficient in methyl donors have shown alterations in lipid metabolism, but these are not directly related to the effects of a specific fatty acid like this compound. nih.gov The role of individual fatty acid esters in the broader context of lipid transport and metabolism is an area of ongoing research. hmdb.ca

Advanced Analytical Methodologies for Characterizing Methyl Octadec 17 En 14 Ynoate in Research Contexts

Development and Validation of Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental to the separation and quantification of methyl octadec-17-en-14-ynoate from intricate biological matrices. The development of robust and validated methods is crucial for obtaining reliable and reproducible data in research settings.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for the analysis of fatty acid methyl esters (FAMEs), including this compound.

GC-MS Analysis: GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like FAMEs. restek.com For this compound, optimization of the GC-MS protocol is critical for achieving good separation and sensitivity. This includes the selection of an appropriate capillary column, typically one with a polar stationary phase (e.g., biscyanopropyl polysiloxane or polyethylene glycol) to effectively separate isomers. restek.comuib.no The temperature program of the GC oven needs to be carefully controlled to ensure the elution of the compound without degradation. The mass spectrometer, often a quadrupole or ion trap, is used to detect and identify the compound based on its mass spectrum. Electron ionization (EI) is a common ionization technique that can produce a characteristic fragmentation pattern for the molecule, aiding in its identification. jeol.com Chemical ionization (CI) can also be employed as a softer ionization method to better preserve the molecular ion, which is particularly useful for confirming the molecular weight of the analyte. nih.govresearchgate.net

HPLC-MS Analysis: HPLC-MS offers a complementary approach, particularly for compounds that may be thermally labile or require analysis in their native form without derivatization. scielo.brnih.gov Reversed-phase HPLC, using a C18 or C8 column, is commonly employed for the separation of FAMEs. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with a gradient elution to achieve optimal separation. The HPLC system is coupled to a mass spectrometer, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, for sensitive detection and quantification. nih.gov

Interactive Data Table 1: Exemplar Optimized GC-MS and HPLC-MS Parameters for this compound Analysis

| Parameter | GC-MS | HPLC-MS |

| Column | Capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm) | Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Injector Temperature | 250 °C | N/A |

| Oven Program | 150 °C for 1 min, then ramp to 220 °C at 4 °C/min, hold for 10 min | Isocratic at 80% acetonitrile/20% water for 2 min, then linear gradient to 100% acetonitrile over 15 min |

| Carrier Gas/Mobile Phase | Helium at 1.0 mL/min | Acetonitrile/Water |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Quadrupole | Time-of-Flight (TOF) |

| Scan Range | m/z 50-400 | m/z 100-500 |

Derivatization is a common strategy to improve the analytical properties of fatty acids for GC-MS analysis. sigmaaldrich.com For the parent fatty acid, octadec-17-en-14-ynoic acid, esterification to its methyl ester, this compound, is a crucial first step. This process increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis. nih.gov Common derivatization reagents for this purpose include boron trifluoride in methanol (BF3-methanol) or methanolic HCl. nih.govgerli.com

For enhanced detection, particularly in complex matrices, further derivatization of the double and triple bonds can be considered, although this is less common for routine analysis. For instance, the double bond can be derivatized to form diols, which can then be silylated to increase their volatility and produce characteristic mass spectral fragments. However, for a compound with both a double and a triple bond, such derivatization can be complex and may not be necessary with modern sensitive MS detectors.

Application of Hyphenated Techniques (e.g., GCxGC-MS, LC-NMR)

Hyphenated techniques, which couple two or more analytical methods, provide enhanced separation and identification capabilities for complex samples containing this compound.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): GCxGC-MS offers significantly higher peak capacity and resolution compared to conventional GC-MS, making it ideal for the analysis of complex mixtures of FAMEs. gcms.czchula.ac.th In a GCxGC system, the effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. This two-dimensional separation allows for the resolution of co-eluting compounds that would overlap in a single-dimension GC analysis. chula.ac.th This technique would be particularly useful for separating this compound from other isomeric fatty acid methyl esters that may be present in a biological sample.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the structural elucidation of compounds as they elute from the HPLC column. nih.govresearchgate.net While less sensitive than MS, NMR provides detailed structural information that is invaluable for the unambiguous identification of novel or unexpected compounds. For this compound, LC-NMR could be used to confirm the positions of the double and triple bonds and the stereochemistry of the double bond without the need for extensive purification and isolation. nih.govaocs.org

Isotopic Labeling for Metabolic Flux Analysis and Reaction Mechanism Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. bohrium.com By introducing stable isotopes, such as ¹³C or ²H (deuterium), into this compound or its precursors, researchers can follow its transformation through metabolic pathways. nih.govcreative-proteomics.com

Metabolic Flux Analysis: In metabolic flux analysis, cells or organisms are fed with an isotopically labeled substrate, and the distribution of the label in various metabolites is measured, typically by MS or NMR. creative-proteomics.commdpi.com This information can be used to quantify the rates (fluxes) of metabolic pathways. For example, by using ¹³C-labeled precursors of fatty acid synthesis, one could determine the rate of de novo biosynthesis of octadec-17-en-14-ynoic acid.

Reaction Mechanism Studies: Isotopic labeling is also instrumental in determining the mechanisms of chemical and enzymatic reactions. By strategically placing an isotopic label at a specific position in the this compound molecule, one can track the fate of that atom during a reaction. This can provide insights into bond-breaking and bond-forming steps, as well as the involvement of specific intermediates. For instance, deuterium labeling could be used to probe the mechanism of enzymatic desaturation or elongation reactions involving this fatty acid. A recent study introduced a method for the simultaneous analysis of fatty acids and their methyl esters using isotope-labeling in situ derivatization with deuterated methanol (CD₃OD), which allows for their differentiation during GC-MS/MS analysis. chromatographyonline.com

Interactive Data Table 2: Common Isotopes Used in Labeling Studies of Fatty Acid Metabolism

| Isotope | Common Labeled Precursor | Analytical Technique for Detection | Application |

| ¹³C | [U-¹³C]-Glucose | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracing carbon backbone in fatty acid synthesis |

| ²H (D) | Deuterated water (D₂O) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Measuring de novo lipogenesis |

| ¹⁵N | ¹⁵N-labeled amino acids (e.g., Glutamine) | Mass Spectrometry (MS) | Tracing nitrogen flow in related metabolic pathways |

Chemical Biology Applications and Valorization of Methyl Octadec 17 En 14 Ynoate Derivatives

Development as Chemical Probes for Biological Systems

The structural features of methyl octadec-17-en-14-ynoate make it an intriguing candidate for the development of chemical probes to investigate biological systems. The parent carboxylic acid, octadec-17-ynoic acid (17-ODYA), is a known inhibitor of cytochrome P450 enzymes. ebi.ac.uknih.govnih.gov Specifically, 17-ODYA has been shown to be a potent inhibitor of the P450-mediated metabolism of arachidonic acid. ebi.ac.uknih.gov This inhibitory activity is crucial in studying the roles of cytochrome P450 metabolites in various physiological and pathophysiological processes.

The methyl ester, this compound, could serve as a valuable tool in this context. Esterification of the carboxylic acid can modulate the compound's lipophilicity and cell permeability, potentially leading to altered pharmacokinetic and pharmacodynamic properties. This could allow for a more controlled delivery and distribution of the inhibitory scaffold within biological systems.

Furthermore, the terminal alkene and the internal alkyne functionalities provide handles for the attachment of reporter groups, such as fluorophores or biotin, through well-established chemical reactions. For instance, the alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This would allow for the visualization and tracking of the molecule's interactions with its biological targets, providing valuable insights into the mechanisms of cytochrome P450 inhibition.

Table 1: Potential Chemical Probes Derived from this compound

| Probe Type | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorescein or Rhodamine | Visualization of subcellular localization and target engagement. |

| Affinity-Based Probe | Biotin | Identification and isolation of protein binding partners. |

| Photoaffinity Probe | Diazirine or Benzophenone | Covalent labeling of target enzymes for structural studies. |

This table is illustrative and presents potential applications based on the chemical structure of this compound.

Role as Precursors in the Synthesis of Complex Natural Products and Bioactive Compounds

The enyne motif is a key structural element in a variety of complex natural products and bioactive compounds. researchgate.netresearchgate.net The unique reactivity of the alkene and alkyne functionalities allows for a diverse range of synthetic transformations, making enynes valuable building blocks in organic synthesis. This compound, with its long aliphatic chain, is a potential precursor for the synthesis of long-chain, unsaturated lipids with interesting biological activities.

One of the most powerful reactions involving enynes is the enyne metathesis, which can be used to form new carbon-carbon bonds and construct complex cyclic and acyclic systems. researchgate.net Intramolecular enyne metathesis could be employed to synthesize macrocyclic compounds, a structural feature present in many biologically active natural products. Intermolecular enyne metathesis, on the other hand, would allow for the coupling of the fatty acid chain with other molecules, providing a modular approach to a wide range of derivatives.

Other potential transformations include selective hydrogenation of the alkyne to either a cis- or trans-alkene, providing access to different isomers of polyunsaturated fatty acids. The alkene and alkyne can also undergo various addition reactions, allowing for the introduction of new functional groups along the carbon chain. These transformations could be used to synthesize analogs of known bioactive lipids or to create novel lipid structures for biological screening.

Table 2: Potential Synthetic Transformations of this compound for Natural Product Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Enyne Metathesis | Grubbs or Schrock catalyst | Macrocyclic lipids, conjugated dienes |

| Selective Hydrogenation | Lindlar's catalyst or Na/NH3 | (Z)- or (E)-polyunsaturated fatty acid esters |

| Cycloaddition | Dienes (Diels-Alder) or azides (Huisgen) | Complex cyclic structures, triazole-containing lipids |

| Hydration/Oxidation | HgSO₄/H₂SO₄ or OsO₄/NMO | Hydroxylated or ketonated fatty acid esters |

This table provides hypothetical synthetic routes based on the known reactivity of enyne functionalities.

Application in Materials Science: Precursors for Specialty Polymers and Advanced Materials

The presence of both an alkene and an alkyne in this compound makes it a potential monomer for the synthesis of specialty polymers and advanced materials. Enyne monomers can undergo polymerization through various mechanisms, including metathesis and radical polymerization, to produce polymers with unique properties. acs.orgnih.govchinesechemsoc.orgacs.org

Ring-opening metathesis polymerization (ROMP) of cyclic enyne monomers is a well-established method for producing polymers with controlled molecular weights and architectures. researcher.life While this compound is an acyclic monomer, it could potentially be used in acyclic diene metathesis (ADMET) polymerization or be copolymerized with other cyclic monomers to incorporate its long aliphatic chain into the polymer backbone. This could impart desirable properties such as hydrophobicity, flexibility, and biodegradability to the resulting materials.

The alkyne functionality also opens up possibilities for post-polymerization modification. For example, polymers containing pendant alkyne groups can be readily functionalized using click chemistry, allowing for the attachment of a wide range of molecules to tailor the material's properties for specific applications, such as drug delivery, surface coatings, or advanced composites.

Catalytic Conversion to Value-Added Chemicals and Intermediates

The catalytic conversion of renewable feedstocks like fatty acids and their esters into value-added chemicals is a key goal of sustainable chemistry. acs.orgresearchgate.netcsic.es this compound, with its multiple unsaturations, is a prime candidate for such valorization strategies.

A variety of catalytic reactions could be employed to transform this molecule into valuable chemical intermediates. For instance, cross-metathesis with ethylene (B1197577) (ethenolysis) could cleave the terminal double bond, yielding shorter-chain fatty acid esters and α-olefins, both of which are important industrial chemicals. acs.orgresearchgate.net

Selective oxidation of the alkene or alkyne could lead to the formation of epoxides, diols, or ketones, which are versatile intermediates in the synthesis of fine chemicals and pharmaceuticals. The ester group itself can be transformed through transesterification, amidation, or reduction to yield a variety of other functionalized molecules. csic.esrsc.orgmdpi.com

Table 3: Potential Catalytic Valorization Routes for this compound

| Reaction Type | Catalyst | Potential Products |

| Ethenolysis | Ruthenium-based metathesis catalyst | Shorter-chain α,ω-bifunctional molecules |

| Selective Hydrogenation | Palladium or Nickel catalysts | Mono- or poly-unsaturated fatty acid esters |

| Epoxidation | Peroxy acids or metal-based catalysts | Epoxidized fatty acid esters |

| Hydroformylation | Cobalt or Rhodium catalysts | Aldehyde-functionalized fatty acid esters |

This table outlines hypothetical valorization pathways based on established catalytic methods for fatty acid esters.

Future Research Directions and Emerging Paradigms for Methyl Octadec 17 En 14 Ynoate Research

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

Furthermore, the principles of green chemistry are expected to play a significant role. rsc.org This includes the exploration of biocatalytic methods, such as using lipases for the esterification of the parent fatty acid, and the use of environmentally benign solvents. mdpi.com The development of sustainable synthetic routes could also involve leveraging renewable feedstocks and designing processes that minimize hazardous waste generation. rsc.orgresearchgate.net Another promising avenue is the use of ultrasound-assisted synthesis, which has been shown to be effective in the preparation of other enynoic fatty acids. nih.gov

Deeper Mechanistic Understanding of Cellular and Molecular Interactions

The biological activity of fatty acids is intrinsically linked to their interaction with cellular structures, particularly cell membranes. Future research should focus on elucidating the precise mechanisms by which methyl octadec-17-en-14-ynoate interacts with lipid bilayers. The presence of both a double and a triple bond may confer unique properties that affect membrane fluidity, permeability, and the formation of lipid microdomains. uni-muenster.de Studies using model membrane systems, such as Langmuir monolayers, could provide insights into how this compound penetrates and organizes within the membrane. acs.org

Moreover, the role of the alkyne (triple bond) moiety as a potential reactive handle for cellular components warrants deeper investigation. Acetylenic fatty acids have been shown to possess antibacterial and antifungal properties, possibly through the disruption of the cell wall or interference with nucleic acid synthesis. frontiersin.orgnih.govnih.gov Future studies could explore whether this compound or its metabolites exhibit similar activities and identify their specific molecular targets within pathogenic organisms. The use of alkyne lipids as chemical probes for "click chemistry" applications could also be a powerful tool to trace their metabolic fate and identify binding partners within the cell. frontiersin.orgnih.gov

Integration with Systems Biology and Omics Technologies for Comprehensive Analysis

To understand the broader biological implications of this compound, a shift from single-target analysis to a systems-level approach is necessary. Lipidomics , the large-scale study of cellular lipids, will be instrumental in mapping the metabolic network influenced by this compound. nih.govcreative-proteomics.com By employing high-resolution mass spectrometry, researchers can obtain a comprehensive snapshot of the lipidome in response to the introduction of this compound, revealing alterations in various lipid classes and pathways. nih.govmdpi.com

The integration of lipidomics with other omics technologies such as genomics, transcriptomics, and proteomics will provide a more holistic view. sciopen.comfrontiersin.orgunimi.it For instance, transcriptomics can reveal changes in the expression of genes involved in fatty acid metabolism, while proteomics can identify alterations in protein levels that may be a direct or indirect consequence of the compound's presence. unimi.itmdpi.com This multi-omics approach will be crucial for constructing detailed pathway maps and understanding how this compound perturbs cellular homeostasis. oup.commetabolomics.se

Development of Novel Analytical Platforms for Trace Analysis and Isomer Differentiation

A significant challenge in fatty acid research is the accurate detection and differentiation of isomers, which can have vastly different biological activities. rsc.orgplos.orgavantiresearch.com Future analytical efforts for this compound must focus on developing highly sensitive and specific methods for its quantification in complex biological matrices, even at trace levels. nih.gov

Advanced mass spectrometry techniques will be at the forefront of these efforts. mdpi.com Methods like covalent adduct chemical ionization (CACI) tandem mass spectrometry have shown promise in the unambiguous identification of unsaturated fatty acid methyl esters. acs.org Furthermore, the development of novel derivatization reagents can enhance ionization efficiency and provide diagnostic fragmentation patterns in tandem mass spectrometry, allowing for the precise localization of double and triple bonds. qut.edu.au These advanced analytical platforms will be essential for distinguishing this compound from other isomeric fatty acids and for accurately tracking its metabolic fate.

Leveraging Artificial Intelligence and Machine Learning for Structure-Property and Structure-Activity Predictions

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of complex molecules like this compound. These computational tools can be employed to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. isarpublisher.com By training algorithms on datasets of known fatty acids and their properties, it may become possible to predict the biological activities and physicochemical characteristics of novel compounds based on their structure. isarpublisher.comnih.govresearchgate.net

Machine learning models can also be applied to analyze large datasets generated from omics studies, helping to identify subtle patterns and correlations that might be missed by traditional statistical methods. mdpi.comresearchgate.net For example, ML algorithms could be used to classify fatty acid profiles from different experimental conditions or to predict the impact of structural modifications on the compound's interaction with specific protein targets. acs.orgresearchgate.netresearchgate.net This in silico approach can help prioritize experimental studies and accelerate the discovery of new functions and applications for this compound.

Q & A

Q. How should researchers integrate contradictory spectral data into a unified characterization report?

- Methodological Answer : Perform peak deconvolution for overlapping signals and validate assignments using 2D NMR (e.g., HSQC, COSY). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulae. Disclose discrepancies in supplementary materials and provide rationale for preferred interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.